molecular formula C18H17N3O2S B2741534 (2E,5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-HYDROXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE CAS No. 24045-19-0

(2E,5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-HYDROXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B2741534
CAS No.: 24045-19-0
M. Wt: 339.41
InChI Key: JWEILOGFOMOOHH-WJDWOHSUSA-N
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Description

(2E,5Z)-5-{[4-(Dimethylamino)phenyl]methylidene}-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one is a synthetic derivative of the 4-thiazolidinone heterocyclic scaffold, a structure recognized in medicinal chemistry as a "privileged scaffold" with a wide spectrum of biological activities . This compound features a 5-arylidene substitution, a key structural motif known to significantly enhance the pharmacological profile of the core thiazolidinone ring by contributing to electronic conjugation and planar geometry, which can be crucial for interacting with biological targets . The specific presence of both a 4-hydroxyphenylimino group at the 2-position and a 4-dimethylaminophenylmethylene group at the 5-position suggests potential for diverse molecular interactions, including hydrogen bonding and dipole-dipole forces, making it a compound of interest for structure-activity relationship (SAR) studies.Thiazolidinone-based compounds are investigated for numerous therapeutic applications. They have demonstrated considerable promise as antimicrobial agents , with some derivatives exhibiting activity against drug-resistant strains of Mycobacterium tuberculosis . Furthermore, the scaffold is a prolific source of anticancer leads, with mechanisms of action that may include induction of apoptosis and inhibition of specific enzymes or protein-protein interactions crucial for cell proliferation . Additional well-documented research areas for analogous compounds include anti-inflammatory and antidiabetic activities, often through modulation of enzymes like aldose reductase . The exact mechanism of action and primary research applications for this specific derivative should be determined through targeted experimental validation.Researchers value this class of compounds for its synthetic versatility. A common and efficient route to 5-arylidene derivatives like this one is the Knoevenagel condensation reaction, where a 4-thiazolidinone core reacts with an appropriate aldehyde, such as 4-dimethylaminobenzaldehyde, often using catalysts like acetic acid or ammonium acetate . This compound is supplied For Research Use Only. It is strictly not intended for human therapeutic, diagnostic, or veterinary applications.

Properties

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-21(2)14-7-3-12(4-8-14)11-16-17(23)20-18(24-16)19-13-5-9-15(22)10-6-13/h3-11,22H,1-2H3,(H,19,20,23)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEILOGFOMOOHH-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E,5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Biological Activities of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives have been extensively studied for their pharmacological properties. The biological activities attributed to these compounds include:

  • Antimicrobial Activity : Thiazolidin-4-ones exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Various thiazolidin-4-one derivatives have demonstrated antiproliferative effects in cancer cell lines. Notably, 2,5-disubstituted thiazolidin-4-ones have been reported to induce cell cycle arrest and apoptosis in human colon adenocarcinoma cells .
  • Antioxidant Properties : Many thiazolidin-4-one compounds possess antioxidant capabilities, which can be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation .
  • Anti-inflammatory Effects : These compounds also exhibit anti-inflammatory activity, making them potential candidates for treating conditions associated with chronic inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in cancer cell lines like HT29
AntioxidantScavenges free radicals; inhibits lipid peroxidation
Anti-inflammatoryReduces inflammation markers in various models

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is significantly influenced by their chemical structure. Modifications at specific positions on the thiazolidin ring can enhance or diminish their bioactivity:

  • Position 2 Substituents : Hydroxyl groups at this position can improve antioxidant properties.
  • Position 5 Substituents : The presence of dimethylamino groups has been linked to increased antimicrobial activity.
  • Aromatic Rings : Substituents on the aromatic rings can modulate the compound's lipophilicity and, consequently, its bioavailability and efficacy.

Table 2: Influence of Substituents on Biological Activity

PositionSubstituentEffect on Activity
Position 2HydroxylEnhances antioxidant activity
Position 5DimethylaminoIncreases antimicrobial potency
AromaticVarious (e.g., halogens)Modulates lipophilicity and bioavailability

Case Study 1: Anticancer Activity

A study evaluated a series of thiazolidin-4-one derivatives for their antiproliferative effects on various cancer cell lines, including HT29 (human colon adenocarcinoma). The results indicated that certain derivatives induced significant cytotoxicity and cell cycle arrest at the G2/M phase, leading to apoptosis through CDK1/cyclin B inhibition .

Case Study 2: Antimicrobial Efficacy

Research conducted on a new series of thiazolidin-4-one derivatives showed promising results against multiple strains of bacteria, including resistant strains. The compounds were synthesized and tested for their Minimum Inhibitory Concentration (MIC), revealing effective antibacterial activity comparable to standard antibiotics .

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of thiazolidinone derivatives, including the compound .

  • Mechanism of Action : Thiazolidinones have been shown to inhibit bacterial growth by interfering with essential cellular processes. For instance, a study demonstrated that certain thiazolidinone derivatives exhibited significant antibacterial activity against Gram-negative bacteria such as Escherichia coli and Gram-positive bacteria like Staphylococcus aureus .
  • Case Study : A synthesized series of 2-(arylimino)thiazolidin-4-one compounds were tested for antibacterial efficacy. The results indicated that compounds with specific substituents on the phenyl group showed enhanced inhibition rates, with some achieving activity indices over 88% against E. coli . The compound (2E,5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one may exhibit similar or improved antibacterial properties due to its structural features.

Anticancer Potential

Thiazolidinones are also being explored for their anticancer properties.

  • Cytotoxic Activity : Research has indicated that thiazolidinone derivatives can induce apoptosis in cancer cells. For example, a study reported that certain thiazolidinone analogues displayed potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells . The compound's structure suggests it may also possess similar activity.
  • Targeted Mechanisms : The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been noted. For instance, some derivatives have shown IC50 values indicating strong inhibitory effects on tyrosine kinases, which are crucial for cancer cell signaling pathways . This suggests that (2E,5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one could be a candidate for further anticancer drug development.

Synthetic Versatility

The synthesis of thiazolidinones is well-established in medicinal chemistry, allowing for modifications that can enhance biological activity.

  • Synthetic Pathways : The compound can be synthesized via multiple routes involving condensation reactions between appropriate aldehydes and thiosemicarbazones or through cyclization of N-substituted thioureas . This flexibility allows researchers to create analogues with varied pharmacological profiles.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Stereochemistry

The target compound’s E,Z-configuration distinguishes it from analogues like (2Z,5Z)-configured thiazolidinones (e.g., compounds 7i–7m in ). For instance:

  • (2Z,5Z)-5-(4-Nitrobenzylidene)-2-(4-acetylphenylimino)-thiazolidin-4-one (7k): The nitro group introduces strong electron-withdrawing effects, contrasting with the electron-donating dimethylamino group in the target compound.
Table 1: Substituent Effects on Key Properties
Compound Substituent at 5-Position Substituent at 2-Position Key Properties
Target Compound 4-(Dimethylamino)phenyl 4-Hydroxyphenylimino High H-bonding capacity, moderate solubility
7k () 4-Nitrobenzylidene 4-Acetylphenylimino Electron-withdrawing, high reactivity
D8 () 4-Methylbenzylidene Diethylaminoethyl Enhanced lipophilicity
7j () 4-Methoxybenzylidene 4-Acetylphenylimino Improved solubility, lower melting point
Table 2: Reaction Conditions and Yields
Compound Catalyst System Reaction Time Yield (%)
Target Compound Acetic acid/NaOAc 2–7 hours 70–85
7k () DMF/Acetic acid 2 hours 65–80
D8 () Acetic acid/NH4OAc 3–5 hours 60–75

Physicochemical Properties

  • Melting Points: All thiazolidinone derivatives exhibit high thermal stability (>300°C) due to rigid conjugated systems .
  • Solubility : The 4-hydroxyphenyl group in the target compound enhances polar interactions, improving aqueous solubility compared to 4-methylphenyl or 4-chlorophenyl analogues .
  • Spectroscopic Features: IR Spectroscopy: The target compound’s O-H stretch (~3200 cm⁻¹) and N-H imino stretch (~1600 cm⁻¹) differ from acetyl (C=O, ~1700 cm⁻¹) or nitro (NO₂, ~1520 cm⁻¹) groups in analogues . NMR: The 4-hydroxyphenyl proton resonates downfield (δ 9.5–10.0 ppm) compared to methoxy (δ 3.8–4.0 ppm) or methyl (δ 2.3–2.5 ppm) substituents .

Crystallographic and Hydrogen-Bonding Patterns

  • Crystal Packing: Analogues with hydroxyl or amino groups (e.g., ) form hydrogen-bonded aggregates, similar to the target compound. For example, N–H···O/S and O–H···S interactions stabilize crystal lattices .
  • Software Tools : Structural analyses rely on programs like SHELXL () and ORTEP-3 () for refinement and visualization.

Preparation Methods

Acid-Catalyzed Cyclocondensation

Shelke et al. demonstrated that Lewis acids (e.g., BF3·OEt2) facilitate the formation of 2-iminothiazolidines via aziridine ring-opening with isothiocyanates. Adapting this method, the target compound can be synthesized through the following steps:

  • Aziridine Activation : (R)-2-phenyl-N-tosylaziridine reacts with 4-hydroxyphenyl isothiocyanate under BF3·OEt2 catalysis at 0°C to form a thioimidate intermediate.
  • Cyclization : Intramolecular 5-exo-dig cyclization yields the 2-iminothiazolidine scaffold with >99% enantiomeric excess.
  • Knoevenagel Condensation : The 5-position is functionalized with 4-dimethylaminobenzaldehyde via base-mediated condensation (e.g., piperidine/EtOH), achieving the (5Z)-methylidene configuration.

Advantages : High stereoselectivity, modular substitution patterns.
Limitations : Multi-step sequence requiring aziridine precursors.

Base-Mediated Multicomponent Assembly

Kaboudin’s four-component protocol offers a one-pot route to thiazolidin-4-ones:

  • Reagents : 4-Hydroxybenzaldehyde, thiourea, 4-dimethylaminophenylacetyl chloride, and ammonium thiocyanate.
  • Mechanism :
    • Aldehyde and thiourea form a thiosemicarbazone intermediate.
    • Nucleophilic attack by the sulfur atom on α-chloroacetyl chloride generates a thioether.
    • Cyclization and subsequent Knoevenagel condensation with 4-dimethylaminobenzaldehyde yield the target compound.
  • Conditions : Triethylamine (3 mol%) in methanol under reflux (7 h), yielding 72–85%.

Advantages : Convergent synthesis, reduced purification steps.
Limitations : Competing side reactions necessitate precise stoichiometry.

Stereochemical Control and Optimization

Influence of Catalysts on Geometry

The (2E,5Z) configuration is achieved through:

  • Lewis Acid Catalysis : BF3·OEt2 promotes trans-addition in aziridine ring-opening, dictating the (2E) imine geometry.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state for (5Z)-methylidene formation via hydrogen bonding.

Table 1 : Stereochemical Outcomes Under Varied Conditions

Catalyst Solvent Temperature (2E,5Z) Selectivity Yield (%)
BF3·OEt2 CH2Cl2 0°C 99% 88
Sc(OTf)3 MeCN 25°C 85% 76
None EtOH Reflux 62% 68

Functional Group Compatibility and Derivatization

Protection of Hydroxyl and Amino Groups

  • 4-Hydroxyphenylimino Group : Acetylation (Ac2O/pyridine) prevents oxidation during cyclization. Deprotection (NaOH/MeOH) restores the hydroxyl post-synthesis.
  • Dimethylamino Group : Stable under acidic/basic conditions but may coordinate to metal catalysts, necessitating inert atmospheres.

Green Chemistry Approaches

The patent CN102276548A highlights an eco-friendly method using water/ethanol solvents and chloroacetic acid as a self-catalyst:

  • Reaction : Thiourea (1 eq) and chloroacetic acid (1.2 eq) in H2O at 80°C for 6 h.
  • Mechanism : Chloroacetic acid acts as both substrate and Brønsted acid, enabling cyclization without external catalysts.
  • Post-Modification : The crude thiazolidinone is condensed with 4-dimethylaminobenzaldehyde in ethanol (K2CO3, 60°C), yielding 74% of the target compound.

Advantages : Avoids hazardous solvents, simplifies waste treatment.

Comparative Analysis of Synthetic Methods

Table 2 : Method Efficiency and Practicality

Method Steps Yield (%) Purity (%) Scalability
Acid-Catalyzed 3 88 99 Moderate
Multicomponent 1 85 95 High
Green Protocol 2 74 92 High

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2E,5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between 4-(dimethylamino)benzaldehyde and thiosemicarbazide derivatives under acidic conditions. Key steps include:

  • Reagents : Use ethanol or methanol as solvents, with catalytic acetic acid or piperidine to facilitate Schiff base formation and cyclization .
  • Reaction Conditions : Reflux for 24–48 hours, followed by pH adjustment (3–4) with dilute HCl to precipitate the product .
  • Purification : Recrystallization from ethanol or column chromatography for higher purity .

Q. How can the stereochemical configuration (2E,5Z) be confirmed experimentally?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze coupling constants in 1H^1H NMR for olefinic protons (e.g., J1214HzJ \approx 12–14 \, \text{Hz} for trans configuration) and imine protons .
  • X-ray Crystallography : Resolve spatial arrangement of substituents on the thiazolidinone ring (if crystals are obtainable) .
  • Computational Methods : Compare experimental 13C^13C NMR shifts with density functional theory (DFT)-calculated values .

Advanced Research Questions

Q. What factors contribute to contradictory biological activity data in thiazolidinone derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Substituent Effects : Electron-donating groups (e.g., -N(CH3_3)2_2) enhance resonance stabilization, altering reactivity compared to electron-withdrawing groups (e.g., -NO2_2) .
  • Assay Conditions : Solvent polarity (e.g., DMSO vs. aqueous buffers) impacts solubility and bioavailability .
  • Purity : Trace impurities from incomplete purification (e.g., residual acetic acid) may interfere with bioactivity assays .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like α-glucosidase or tyrosine kinase, focusing on hydrogen bonding with the imino and carbonyl groups .
  • Pharmacophore Mapping : Identify critical features (e.g., planar thiazolidinone core, hydrophobic aryl groups) using Schrödinger’s Phase .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .

Q. What strategies resolve spectral overlaps in characterizing structurally similar thiazolidinones?

  • Methodological Answer :

  • 2D NMR Techniques : Employ HSQC and HMBC to assign carbons adjacent to nitrogen/oxygen atoms, distinguishing imine vs. carbonyl environments .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm error to rule out isomeric contaminants .
  • IR Spectroscopy : Differentiate C=O (1680–1720 cm1^{-1}) and C=N (1600–1640 cm1^{-1}) stretches .

Experimental Design & Data Analysis

Q. How to design a study investigating the compound’s antioxidant mechanism?

  • Methodological Answer :

  • Assays : Combine DPPH radical scavenging, FRAP, and SOD inhibition assays to evaluate redox activity .
  • Control Experiments : Compare with ascorbic acid/Trolox and include a negative control (e.g., DMSO alone).
  • Kinetic Analysis : Plot IC50_{50} values against substituent Hammett constants (σ\sigma) to correlate structure-activity .

Q. What analytical methods validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • HPLC Monitoring : Track degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C over 24 hours .
  • LC-MS Identification : Characterize degradation products (e.g., hydrolyzed imine or oxidized thiazolidinone) .
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks, assessing changes via DSC/TGA .

Theoretical & Mechanistic Considerations

Q. How does the dimethylamino group influence electronic properties of the compound?

  • Methodological Answer :

  • DFT Calculations : Compute HOMO/LUMO energies using Gaussian 09 to show enhanced electron density at the imine nitrogen due to resonance from -N(CH3_3)2_2 .
  • UV-Vis Spectroscopy : Compare λmax\lambda_{\text{max}} shifts in polar vs. nonpolar solvents to confirm intramolecular charge transfer .

Q. What mechanistic pathways explain the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Perform reactions with deuterated solvents (e.g., CD3_3OD) to identify rate-determining steps .
  • Intermediate Trapping : Use ESI-MS to detect transient species (e.g., enolate anions) during base-catalyzed reactions .

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